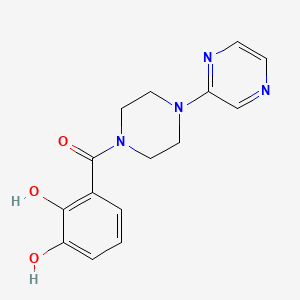
Fam-sams
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fam-sams is a biologically active peptide labeled with 5-carboxyfluorescein (5-FAM). This compound is primarily used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in in vitro kinase assays. The labeling with 5-carboxyfluorescein allows for fluorescence-based detection, making it a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fam-sams is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The 5-carboxyfluorescein is attached to the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fam-sams primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of methionine residues within the peptide sequence.
Substitution: Potential substitution reactions involving the amino acid side chains
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various chemical reagents depending on the specific substitution reaction
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized peptide with modified methionine residues.
Substitution: Peptide with substituted side chains
Aplicaciones Científicas De Investigación
Fam-sams has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in kinase assays to study enzyme activity and regulation.
Cell Biology: Employed in studies involving cell signaling pathways and protein interactions.
Medicine: Utilized in research related to metabolic disorders, as AMPK plays a crucial role in cellular energy homeostasis.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods
Mecanismo De Acción
Fam-sams exerts its effects by serving as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK). When used in kinase assays, AMPK phosphorylates the peptide, which can then be detected through fluorescence. This allows researchers to measure AMPK activity and study its regulation. The molecular target of this compound is AMPK, and the pathway involved is the phosphorylation cascade initiated by AMPK activation .
Comparación Con Compuestos Similares
SAMs peptide: Another peptide substrate for AMPK, but without the 5-carboxyfluorescein label.
Fluorescein-labeled peptides: Other peptides labeled with fluorescein for use in various biochemical assays
Uniqueness of Fam-sams: this compound is unique due to its specific labeling with 5-carboxyfluorescein, which allows for fluorescence-based detection. This makes it particularly useful in high-throughput screening and diagnostic assays where fluorescence readouts are required .
Propiedades
Fórmula molecular |
C95H141N29O24S2 |
|---|---|
Peso molecular |
2137.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)imidazol-4-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
Clave InChI |
TXPIRSFJXHBMBD-CEEAMRIVSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)


![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)



![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)

